molecular formula C14H11BrN2O2S B5024426 2-Amino-4-(4-bromothiophen-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

2-Amino-4-(4-bromothiophen-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

Cat. No.: B5024426
M. Wt: 351.22 g/mol
InChI Key: ZFLMQBUFRGUDRM-UHFFFAOYSA-N
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Description

2-Amino-4-(4-bromothiophen-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile is a complex organic compound that features a chromene core structure substituted with a bromothiophene group

Properties

IUPAC Name

2-amino-4-(4-bromothiophen-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S/c15-7-4-11(20-6-7)12-8(5-16)14(17)19-10-3-1-2-9(18)13(10)12/h4,6,12H,1-3,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLMQBUFRGUDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CS3)Br)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-bromothiophen-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile typically involves a multi-step process. One reported method includes the reaction of 3,5-cyclohexanedione, 4-bromothiophene-2-carbaldehyde, and ethyl cyanoacetate in the presence of 4-(dimethylamino)pyridine (DMAP) as a catalyst. The reaction is carried out in ethanol under reflux conditions for 2-3 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-bromothiophen-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

2-Amino-4-(4-bromothiophen-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Research: The compound’s interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-bromothiophen-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile involves its interaction with specific molecular targets. The bromothiophene group can interact with enzymes or receptors, potentially inhibiting their activity. The chromene core may also play a role in binding to biological molecules, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(4-bromothiophen-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile is unique due to its combination of a chromene core with a bromothiophene substituent. This structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal and material sciences.

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